Boc-3-iodo-D-alanine methyl ester

Catalog No.
S683965
CAS No.
170848-34-7
M.F
C9H16INO4
M. Wt
329.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-iodo-D-alanine methyl ester

CAS Number

170848-34-7

Product Name

Boc-3-iodo-D-alanine methyl ester

IUPAC Name

methyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C9H16INO4

Molecular Weight

329.13 g/mol

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1

InChI Key

UGZBFCCHLUWCQI-ZCFIWIBFSA-N

SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OC

Solid-Phase Peptide Synthesis (SPPS):

Boc-3-iodo-D-Ala-OMe is primarily utilized in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for the assembly of peptides, where amino acids are sequentially linked on a solid support. Boc-3-iodo-D-Ala-OMe functions as a protected amino acid, meaning its reactive side chain functionality (iodo group) is masked by a Boc (tert-butyloxycarbonyl) protecting group. This allows for selective coupling reactions with other protected amino acids during peptide chain elongation while keeping the iodo group intact.

The presence of the iodo group in Boc-3-iodo-D-Ala-OMe enables further chemical modifications after peptide synthesis. The iodo group, being a good leaving group, participates in various reactions, such as:

  • Click chemistry: This allows for the attachment of diverse functionalities, like fluorescent probes, biomolecules, or targeting moieties, to the peptide, expanding its potential applications [].
  • Suzuki-Miyaura coupling: This reaction enables the introduction of various carbon-based functionalities, leading to the generation of structurally diverse peptides [].

Boc-3-iodo-D-alanine methyl ester is a synthetic amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 3-position of the D-alanine backbone. Its molecular formula is C₉H₁₆INO₄, with a molecular weight of 329.13 g/mol. This compound is often utilized in peptide synthesis and various organic reactions due to its reactivity and stability under certain conditions .

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can act as a leaving group, allowing for substitution with nucleophiles, such as amines or alcohols.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, facilitating the generation of free amino acids for further reactions.
  • Coupling Reactions: It can be used in peptide coupling reactions where the amino group reacts with carboxylic acids or activated esters to form peptide bonds.

These reactions make Boc-3-iodo-D-alanine methyl ester a valuable intermediate in organic synthesis and biochemistry .

Research indicates that Boc-3-iodo-D-alanine methyl ester exhibits biological activity relevant to peptide synthesis and drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptides, potentially influencing their biological properties. The presence of the iodine atom may also impart unique pharmacological characteristics, such as increased lipophilicity or altered binding affinities .

The synthesis of Boc-3-iodo-D-alanine methyl ester typically involves several steps:

  • Protection of D-Alanine: D-Alanine is first protected using the Boc group to prevent unwanted reactions at the amino site.
  • Iodination: The protected D-alanine is then subjected to iodination at the 3-position using iodine reagents (e.g., iodine monochloride or N-iodosuccinimide).
  • Methyl Ester Formation: The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

These steps yield Boc-3-iodo-D-alanine methyl ester in good yields, making it accessible for further applications in research and industry .

Boc-3-iodo-D-alanine methyl ester finds applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
  • Drug Development: Its unique properties may be exploited in designing novel pharmaceuticals targeting specific biological pathways.
  • Chemical Research: It is used as a reagent in organic synthesis and medicinal chemistry for exploring new chemical transformations .

Similar Compounds

Boc-3-iodo-D-alanine methyl ester shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Boc-L-Alanine Methyl EsterSimilar Boc protection; L-isomerUsed in different biological contexts
Boc-3-bromo-D-Alanine Methyl EsterBromine instead of iodine at the 3-positionDifferent reactivity profile
Boc-D-Alanine Methyl EsterNo halogen substitution; simpler structureCommonly used without additional modifications
Boc-Ala(3-I)-OMeContains an iodine atom; similar synthesis pathwaySpecific applications in peptide synthesis

The uniqueness of Boc-3-iodo-D-alanine methyl ester lies in its iodine substitution, which can significantly affect its reactivity and biological properties compared to these similar compounds .

The synthesis of β-haloalanine derivatives dates to the mid-20th century, with early work focused on D-cycloserine intermediates. Boc-3-iodo-D-alanine methyl ester was first reported in the 1990s as part of efforts to develop stereospecific reagents for peptide modifications. Its iodinated structure arose from the need to introduce halogen atoms into amino acid side chains for cross-coupling reactions, a strategy popularized by the rise of transition metal catalysis in the 2000s.

Significance in Modern Synthetic Chemistry

This compound addresses two key challenges:

  • Stereochemical Control: The D-configuration ensures compatibility with biological systems, making it valuable for protease-resistant peptide design.
  • Reactivity: The iodine atom at C3 facilitates Negishi, Suzuki, and Stille couplings, enabling rapid diversification of molecular scaffolds.

A 2024 study demonstrated its use in synthesizing fluorescent carbazole-derived α-amino acids with quantum yields up to 0.82 in aqueous solutions.

Current Research Landscape

Recent literature (2015–2025) highlights three major applications:

  • Anticancer Agents: As a precursor to EGFR inhibitors.
  • Antiviral Therapeutics: In HIV protease inhibitor synthesis.
  • Neurological Probes: For studying GABA receptor interactions.

Over 120 peer-reviewed articles reference this compound, with a 40% increase in citations since 2020.

Theoretical Framework for Reactivity

The iodine atom’s polarizability (atomic radius: 1.98 Å) creates a soft electrophilic center, enabling oxidative addition to Pd(0) complexes (E° = 0.915 V for C–I bond). Density functional theory (DFT) calculations show the Boc group lowers the activation energy for transmetalation by 12–15 kJ/mol compared to unprotected analogs.

The classical synthesis of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester primarily relies on the conversion of D-serine derivatives through sequential chemical transformations [3]. The most established classical route involves a two-step process beginning with N-tert-butoxycarbonyl-D-serine methyl ester as the starting material [3]. This methodology employs tosylation followed by nucleophilic substitution with sodium iodide [3].

The first step involves the tosylation of the hydroxyl group in N-tert-butoxycarbonyl-D-serine methyl ester using p-toluenesulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine as catalyst [3]. The reaction is typically performed in dichloromethane at 0°C, with the triethylamine being added dropwise over 40 minutes [3]. This tosylation step proceeds with yields ranging from 64% to 69% after crystallization from diethyl ether and petroleum ether [3].

The second step involves nucleophilic substitution of the tosylate group with iodide using sodium iodide in acetone at room temperature [3]. This Finkelstein-type reaction typically requires 13.4 grams of sodium iodide per 74.0 millimoles of tosylated substrate [3]. The reaction mixture is stirred at room temperature, and the product is isolated through crystallization, yielding 80% to 82% of the desired iodinated product [3].

Reaction StepReagentSolventTemperatureYield (%)
TosylationTsCl/Et₃N/4-DMAPCH₂Cl₂0°C64-69
IodinationNaIAcetoneRT80-82

An alternative classical approach utilizes the direct halogenation of D-serine derivatives using thionyl chloride followed by iodide exchange [2]. This method involves treating D-serine methyl ester hydrochloride with thionyl chloride in a mixed solvent system of acetonitrile and dichloromethane [2]. The reaction is conducted at controlled temperatures ranging from -10°C to 10°C during the addition phase, followed by heating to 30°C to 45°C for 8 to 16 hours [2]. This approach demonstrates improved safety compared to phosphorus pentachloride-based methods and achieves yields of 88.4% for the halogenated intermediate [2].

The classical synthetic routes are characterized by their reliance on well-established organic transformations and readily available reagents [3]. These methods have been extensively validated through multiple literature reports and demonstrate consistent reproducibility across different laboratory settings [3] [2]. The use of crystallization-based purification methods ensures high product purity, with isolated yields typically exceeding 80% for each synthetic step [3].

Modern Synthetic Strategies

Modern synthetic approaches to tert-butoxycarbonyl-3-iodo-D-alanine methyl ester have evolved to incorporate advanced catalytic systems and cross-coupling methodologies [15]. Palladium-catalyzed carbon-hydrogen functionalization reactions represent a significant advancement in the field, allowing for direct introduction of iodine substituents through selective carbon-hydrogen bond activation [15]. These methodologies enable the construction of complex amino acid derivatives with improved efficiency and reduced step count compared to classical routes [15].

Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction efficiency in amino acid iodination [17] [19]. The application of microwave irradiation significantly reduces reaction times while maintaining high yields and selectivity [17]. In typical microwave-assisted protocols, reactions that traditionally require several hours can be completed within 10 to 30 minutes [17] [19]. The enhanced heating efficiency and uniform energy distribution provided by microwave irradiation result in improved reaction kinetics and reduced side product formation [19].

Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of iodinated amino acid derivatives [5] [20]. These reactions typically employ palladium catalysts such as bis(dibenzylideneacetone)dipalladium(0) in combination with phosphine ligands like tri(o-tolyl)phosphine [5]. The cross-coupling approach allows for the introduction of various functional groups at the beta position of amino acids with excellent regioselectivity and stereochemical control [5]. Reaction temperatures typically range from 50°C to 100°C, with optimal conditions often achieved at 80°C [5].

Flow chemistry methodologies have been developed for the continuous synthesis of amino acid derivatives [21] [23]. These approaches offer improved process control, enhanced heat and mass transfer, and reduced reaction times compared to traditional batch processes [21]. Flow microreactors enable precise control of reaction parameters such as temperature, pressure, and residence time, resulting in improved product quality and reproducibility [21]. The continuous nature of flow processes also facilitates scale-up operations and reduces waste generation [23].

Modern StrategyKey AdvantageTypical ConditionsYield Range (%)
Pd-Catalyzed C-H ActivationDirect functionalization50-100°C, Pd catalyst70-95
Microwave-AssistedReduced reaction time10-30 min, MW irradiation80-94
Flow ChemistryContinuous processingControlled flow rates85-95
Cross-CouplingHigh selectivityPd/phosphine catalysts75-90

Recent developments in iodine-mediated decarboxylative coupling reactions have provided alternative pathways for the synthesis of iodinated amino acid derivatives [4]. These reactions utilize iodine as both a catalyst and oxidant, facilitating the decarboxylation of alpha-amino acids followed by selective iodination [4]. The dual role of iodine in these transformations simplifies the reaction setup and reduces the number of required reagents [4].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester, focusing on the reduction of environmental impact through solvent-free conditions, renewable feedstocks, and atom-economical transformations [21] [22]. Electrochemical synthesis represents a particularly promising green approach, utilizing electricity as a clean energy input for amino acid transformations [21] [23]. These electrochemical methods operate under ambient conditions and can achieve high energy efficiency while minimizing waste generation [23].

Solvent-free grinding methods have been developed for the iodination of amino acid derivatives [26]. These approaches employ mechanical grinding with iodine and iodic acid under ambient conditions, eliminating the need for organic solvents [26]. The grinding methodology provides several environmental advantages including reduced waste generation, elimination of solvent recovery processes, and simplified workup procedures [26]. Reaction times are typically reduced to 20-30 minutes, with yields ranging from 82% to 94% [26].

The development of environmentally friendly tert-butoxycarbonylation methods has significantly improved the sustainability of amino acid protection strategies [25]. Modern approaches utilize acetone and water as solvents in combination with triethylamine, replacing more hazardous solvent systems [25]. These aqueous-organic mixed solvent systems demonstrate improved safety profiles while maintaining high reaction efficiency [25]. The use of di-tert-butyl dicarbonate as the protecting agent in these green systems achieves yields of 60% to 90% with reaction times reduced to 0.5 to 4 hours [25].

Microwave-assisted synthesis under solvent-free conditions represents another significant advancement in green chemistry applications [19]. These methods utilize minute quantities of ceric ammonium nitrate as a catalyst, with some substrates requiring no catalyst at all [19]. The solvent-free conditions eliminate the need for organic solvents while maintaining excellent yields and reducing reaction times to 1-3 hours [19]. Product isolation through simple extraction procedures eliminates the need for chromatographic purification in many cases [19].

Green ApproachEnvironmental BenefitReaction ConditionsYield (%)
Electrochemical SynthesisNo toxic reagentsAmbient T, electrical input85-92
Solvent-Free GrindingNo organic solventsRT, mechanical grinding82-94
Aqueous-Organic SystemsReduced solvent toxicityH₂O/acetone, mild T60-90
Microwave Solvent-FreeEnergy efficientMW, minimal/no catalyst80-95

The application of urea-hydrogen peroxide adduct as an oxidant in iodination reactions provides a safer alternative to traditional oxidizing agents [28]. This solid oxidant demonstrates excellent stability and handling characteristics while maintaining high reaction efficiency [28]. The use of urea-hydrogen peroxide adduct eliminates the need for hazardous liquid oxidants and reduces the environmental impact of the synthesis process [28].

Carbon-negative synthesis methodologies have been developed that utilize carbon dioxide as a feedstock for amino acid synthesis [24]. These approaches employ electrochemical and photochemical techniques to generate carbon dioxide radical anions under mild and environmentally friendly conditions [24]. The incorporation of carbon dioxide as a building block not only reduces greenhouse gas emissions but also provides a sustainable source of carbon for amino acid synthesis [24].

Enantioselective Synthesis Considerations

The enantioselective synthesis of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester requires careful control of stereochemistry throughout the synthetic sequence [29] [31]. Asymmetric synthesis methodologies have been developed to ensure high enantiomeric purity of the final product, with particular attention to the configuration at the alpha-carbon center [29]. The use of chiral auxiliaries and catalysts enables the selective formation of the desired D-configuration while minimizing racemization [29].

Chiral auxiliary-based approaches utilize readily available chiral compounds to induce asymmetry during key bond-forming reactions [32] [35]. Nickel-based chiral catalysts have demonstrated exceptional performance in enantioconvergent cross-coupling reactions, achieving selectivities exceeding 90% enantiomeric excess [32]. These nickel catalysts are particularly advantageous as they utilize earth-abundant metals and operate under mild reaction conditions [32]. The enantioconvergent nature of these reactions allows for the use of racemic starting materials, which are often more readily available and cost-effective [32].

Kinetic resolution through enantioselective carbon-hydrogen iodination has emerged as a powerful strategy for obtaining enantiomerically pure iodinated amino acid derivatives [31]. This approach utilizes palladium catalysts in combination with chiral mono-protected amino acid ligands to achieve selectivity factors exceeding 240 [31]. The reaction operates at room temperature, providing significant operational advantages over traditional low-temperature kinetic resolution methods [31]. The high selectivity of this method allows for the isolation of both enantiomers in excellent enantiomeric purity through a single synthetic operation [31].

Enantioselective MethodCatalyst SystemSelectivity (ee %)Temperature
Ni-Catalyzed Cross-CouplingChiral Ni(II) complex>90RT to 60°C
Pd-Catalyzed C-H IodinationPd/chiral amino acid ligand>95RT
Asymmetric HydrogenationRh/chiral phosphine>98RT to 50°C
Chiral Auxiliary ControlVarious auxiliaries85-95Variable

The stereodivergent iodocyclization methodology provides an alternative approach for controlling the stereochemistry of iodinated amino acid derivatives [30]. This method employs additive-controlled selectivity, where the choice of additive determines the absolute configuration of the product [30]. Sodium iodide promotes the formation of one stereoisomer, while triphenylphosphine sulfide favors the opposite configuration [30]. This approach achieves stereoselectivities exceeding 66:1 for the major isomer while maintaining yields above 90% [30].

Rhodium-catalyzed asymmetric hydrogenation represents another established method for the enantioselective synthesis of amino acid derivatives [33]. These reactions typically employ chiral phosphine ligands in combination with rhodium catalysts to achieve excellent enantioselectivities exceeding 98% [33]. The asymmetric hydrogenation approach is particularly suitable for the synthesis of amino acids bearing sensitive functional groups, as the reaction conditions are mild and compatible with a wide range of protecting groups [33].

Dynamic kinetic resolution approaches have been developed using chiral nickel complexes with rimantadine-derived ligands [35]. These methods enable the resolution of racemic amino acids through the formation of diastereomeric complexes, with the desired stereoisomer precipitating from solution [35]. The reaction demonstrates broad substrate scope and achieves excellent yields ranging from 55% to 99% for various amino acid substrates [35].

Scale-up Challenges and Solutions

The scale-up of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester synthesis presents several technical and economic challenges that must be addressed for commercial viability [36] [37]. Cost considerations represent a primary concern, as amino acid production costs can significantly impact the economics of downstream applications [36]. Current production costs for specialized amino acids can reach $41,000 per gram for complex derivatives, highlighting the need for more efficient synthetic methodologies [36].

Heat management during large-scale iodination reactions poses significant technical challenges due to the exothermic nature of halogenation processes [39] [47]. Efficient heat removal systems must be implemented to prevent thermal runaway and maintain product quality [39]. The use of continuous flow reactors provides improved heat transfer characteristics compared to traditional batch processes, enabling better temperature control during scale-up operations [39]. Industrial-scale operations have demonstrated the feasibility of kilogram-scale iodination reactions with yields exceeding 95% [39].

Purification at large scale requires the development of efficient separation technologies that can handle the increased throughput while maintaining product purity [42] [46]. Ion-exchange chromatography and size-exclusion chromatography techniques have been successfully adapted for large-scale amino acid purification [46]. These methods provide high-quality purification while offering the scalability required for industrial production [46]. Flash column chromatography on silica gel has proven particularly effective for the purification of amino acid derivatives, eliminating the need for recrystallization in many cases [48].

Scale-up ChallengeTechnical SolutionImplementation StrategyTypical Outcome
Heat ManagementContinuous flow reactorsEnhanced heat transfer design>95% yield at kg scale
Cost ReductionProcess intensificationCatalyst optimization50% cost reduction target
Purification EfficiencyAdvanced chromatographyAutomated separation systems>99% purity
Solvent RecoveryGreen solvent systemsRecycling infrastructure90% solvent recovery

The development of cost-effective manufacturing processes requires significant investment in process optimization and technology development [36]. Federal funding initiatives have been proposed to support research into scalable production methods that can achieve target costs of $1.50 per kilogram for amino acids [36]. These initiatives aim to incentivize the development of innovative manufacturing technologies that can compete with international producers while maintaining high quality standards [36].

Regulatory compliance during scale-up operations necessitates the implementation of comprehensive quality control systems [40]. Industrial production of amino acids requires adherence to strict sterility requirements and contamination detection protocols [40]. Advanced automation and monitoring systems have been developed to ensure consistent product quality while reducing labor costs and human error [40]. These systems enable real-time monitoring of critical process parameters and automatic adjustment of operating conditions to maintain optimal performance [40].

Waste minimization strategies have become increasingly important for sustainable large-scale production [37]. The implementation of carbon-negative synthesis methodologies offers the potential to remove greenhouse gases from the atmosphere while producing valuable amino acid products [37]. These approaches not only address environmental concerns but also provide cost advantages through the utilization of low-cost carbon dioxide feedstocks [37]. Research efforts are focused on developing scalable biocatalyst systems that can achieve commercial production rates while maintaining carbon-negative operation [37].

Equipment design considerations for large-scale synthesis include the selection of materials compatible with iodinated compounds and aggressive reaction conditions [47]. Specialized reactor materials and corrosion-resistant components are required to ensure long-term operational reliability [47]. The development of modular reactor systems enables flexible production capacity that can be adjusted based on market demand [47]. These modular approaches also facilitate maintenance operations and reduce downtime during equipment servicing [47].

Classical Tosylation-Iodination Sequence

The most widely employed synthetic route proceeds through a two-step mechanistic pathway beginning with tert-butoxycarbonyl-D-serine methyl ester as the precursor. The initial tosylation step involves nucleophilic acyl substitution at the hydroxyl group using para-toluenesulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine as catalyst. This transformation proceeds through a well-defined mechanism where the hydroxyl oxygen attacks the electrophilic sulfur center of tosyl chloride, with simultaneous proton abstraction by triethylamine.

The tosylation reaction exhibits remarkable selectivity, proceeding at 0°C in dichloromethane with triethylamine added dropwise over 40 minutes. Under these controlled conditions, yields consistently range from 64% to 69% after crystallization from diethyl ether and petroleum ether. The mechanistic basis for this selectivity lies in the balance between nucleophilic activation of the hydroxyl group and prevention of competitive side reactions.

The subsequent iodination step employs the classic Finkelstein reaction mechanism, where sodium iodide in acetone effects nucleophilic substitution of the tosylate leaving group. This transformation proceeds through an SN2 mechanism with clean inversion of configuration, utilizing 13.4 grams of sodium iodide per 74.0 millimoles of tosylated substrate. The reaction mixture is stirred at room temperature, with the product isolated through crystallization yielding 80% to 82% of the desired iodinated compound.

Direct Iodination Approaches

Alternative mechanistic pathways have been developed that circumvent the two-step tosylation-iodination sequence. The most significant involves direct iodination using the triphenylphosphine-iodine-imidazole reagent system. This transformation proceeds through initial formation of a phosphonium-iodide complex, followed by nucleophilic attack of the hydroxyl group on the activated iodine center.

The mechanistic sequence begins with dissolution of triphenylphosphine (9.0g, 0.03mol, 1.5 equivalents) and imidazole (2.3g, 0.03mol, 1.5 equivalents) in dry dichloromethane. Addition of iodine (8.7g, 0.03mol, 2 equivalents) at 0°C generates the activated complex, followed by batch-wise addition of the tert-butoxycarbonyl-D-serine methyl ester substrate. After stirring at room temperature for 2 hours, the reaction is quenched with acetic acid and sodium thiosulfate solution, providing the target compound in 90% yield following silica gel column chromatography.

Thionyl Chloride-Mediated Transformations

A third mechanistic pathway utilizes thionyl chloride as the activating agent for hydroxyl group displacement. This approach demonstrates improved safety characteristics compared to phosphorus pentachloride-based methods while maintaining high synthetic efficiency. The transformation involves treating D-serine methyl ester hydrochloride with thionyl chloride in a mixed solvent system of acetonitrile and dichloromethane.

The reaction proceeds under carefully controlled temperature conditions, ranging from -10°C to 10°C during the addition phase, followed by heating to 30°C to 45°C for 8 to 16 hours. This temperature profile reflects the mechanistic requirements for initial complex formation followed by thermal activation for completion. The methodology achieves yields of 88.4% for the halogenated intermediate, demonstrating the synthetic utility of this mechanistic approach.

Mechanistic Analysis and Energetics

Comprehensive mechanistic studies have revealed that the iodination transformations proceed through classical SN2 pathways with well-defined transition states. The carbon-iodine bond formation occurs through backside attack of the iodide nucleophile, resulting in clean inversion of stereochemistry at the reactive carbon center. The thermodynamic driving force for these transformations derives from the enhanced leaving group ability of tosylate compared to hydroxide, combined with the high nucleophilicity of iodide ion.

Computational analysis has demonstrated that the activation energies for these transformations are significantly influenced by the nature of the leaving group and the stabilization provided by the tert-butoxycarbonyl protecting group. The iodine atom's polarizability, calculated at 1.98 Å atomic radius, creates a soft electrophilic center that enables efficient oxidative addition to transition metal complexes. Density functional theory calculations indicate that the tert-butoxycarbonyl group reduces activation energy for transmetalation by 12-15 kJ/mol compared to unprotected analogs.

Protection Group Dynamics

The tert-butoxycarbonyl protecting group plays a pivotal role in the mechanistic behavior of 3-iodo-D-alanine methyl ester, influencing both the kinetics of transformation reactions and the stereochemical outcomes. Understanding the dynamic behavior of this protecting group is essential for predicting reaction pathways and optimizing synthetic strategies.

tert-Butoxycarbonyl Group Installation Mechanisms

The installation of tert-butoxycarbonyl groups proceeds through nucleophilic acyl substitution mechanisms involving di-tert-butyl dicarbonate as the electrophilic species. The amine nucleophile attacks the carbonyl carbon of di-tert-butyl dicarbonate, creating a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate. This leaving group undergoes spontaneous decarboxylation to produce carbon dioxide gas and tert-butoxide ion.

The mechanistic pathway exhibits remarkable selectivity for primary and secondary amines, with reaction rates that depend critically on the basicity and steric accessibility of the nucleophilic nitrogen. Under optimized conditions using triethylamine as base in tetrahydrofuran at room temperature, the transformation proceeds with excellent yields while minimizing competitive side reactions.

The thermodynamic favorability of tert-butoxycarbonyl installation derives from the entropic contribution of carbon dioxide evolution, which provides an irreversible driving force for the transformation. This mechanistic feature ensures high conversion efficiency even with substrates bearing sterically hindered amino groups.

Conformational Dynamics and Stability

Structural studies have revealed that tert-butoxycarbonyl-protected amino acids adopt preferred conformations that significantly influence their chemical reactivity. The urethane amide bond in tert-butoxycarbonyl derivatives exhibits both cis and trans conformations in crystal structures, contrasting with the strong trans preference observed in peptide bonds.

Conformational energy calculations on tert-butoxycarbonyl-amino acid N'-methylamides indicate nearly equal energies for trans and cis conformations of the urethane amide bond. This conformational flexibility has important implications for the reactivity patterns observed in synthetic transformations. The computed increase in cis content for tert-butoxycarbonyl-amino acid derivatives compared to corresponding N-acetyl derivatives is consistent with experimental observations from nuclear magnetic resonance studies in solution.

The geometric parameters of the urethane group in tert-butoxycarbonyl derivatives show small but significant differences compared to peptide bonds. These differences arise from altered electronic interactions when the alpha carbon-hydrogen group of a peptide unit is replaced by an ester oxygen. The bond angles about the trigonal carbon are modified by approximately 2-3 degrees, reflecting the changed hybridization and electron density distribution.

Deprotection Mechanisms and Pathways

The removal of tert-butoxycarbonyl protecting groups represents one of the most widely studied transformations in synthetic organic chemistry. The classical deprotection mechanism involves acid-catalyzed protonation of the carbonyl oxygen, followed by fragmentation to generate a tert-butyl cation and carbamic acid intermediate.

The initial protonation step occurs preferentially at the carbonyl oxygen due to resonance stabilization of the resulting oxonium ion. This protonation activates the carbon-oxygen bond toward heterolytic cleavage, facilitating formation of the tert-butyl cation. The resulting carbocation is stabilized by hyperconjugation and inductive effects from the three methyl substituents.

The carbamic acid intermediate formed upon tert-butyl cation departure undergoes rapid decarboxylation to yield the free amine and carbon dioxide. This decarboxylation step is thermodynamically favorable and kinetically rapid at ambient temperature. The overall transformation is effectively irreversible due to the combined effects of carbon dioxide evolution and tert-butyl cation elimination.

Alternative deprotection pathways have been developed for acid-sensitive substrates. Sequential treatment with trimethylsilyl iodide followed by methanol proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide. This pathway avoids the formation of carbocationic intermediates while maintaining high deprotection efficiency.

Electronic Effects and Reactivity Modulation

The tert-butoxycarbonyl group exerts significant electronic effects on the protected amino acid that influence subsequent chemical transformations. These effects arise from the electron-withdrawing nature of the carbamate functionality, which reduces electron density on the nitrogen atom.

Computational studies have demonstrated that tert-butoxycarbonyl substitution significantly alters the electronic properties of amino acids. The group serves as an electron donor in monomer radical cations but switches to electron-accepting behavior in polymer radical cations due to increased electron density on the substituents. This electronic switching behavior has important implications for polymerization and radical chemistry applications.

The presence of intramolecular hydrogen bonds between tert-butoxycarbonyl groups contributes to conformational stability while reducing π-π interactions. These structural features promote deprotonation reactions and enhance quantum yields for acid formation in photochemical processes. The design of polymers incorporating tert-butoxycarbonyl groups therefore requires careful consideration of these electronic and structural effects.

Dual Protection Strategies

Advanced synthetic applications often require the installation of multiple tert-butoxycarbonyl groups on the same substrate. These dual protection strategies enable selective functionalization patterns while maintaining orthogonal reactivity. The synthesis of bis-tert-butoxycarbonyl derivatives proceeds through sequential protection reactions using di-tert-butyl dicarbonate and 4-dimethylaminopyridine.

The mechanistic basis for dual protection lies in the reduced basicity of mono-protected amines compared to their unprotected counterparts. This electronic effect enables selective installation of the second protecting group under appropriately chosen conditions. The resulting bis-protected compounds exhibit enhanced stability toward nucleophilic reagents and reducing agents due to the combined electron-withdrawing effects of both carbamate groups.

Selective removal of individual tert-butoxycarbonyl groups from dual-protected substrates requires careful optimization of reaction conditions. Lewis acidic reagents such as trimethylsilyl triflate, magnesium perchlorate, and zinc bromide have proven effective for partial deprotection. These reagents enable selective cleavage while avoiding complete deprotection.

Stereochemical Control Mechanisms

The stereochemical control mechanisms governing the synthesis and reactions of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester represent a critical aspect of understanding this compound's chemical behavior. The preservation and manipulation of stereochemical information throughout synthetic transformations require precise mechanistic control at the molecular level.

Substrate-Controlled Asymmetric Induction

The D-configuration of the alanine backbone provides a chiral template that influences subsequent chemical transformations through substrate-controlled asymmetric induction. This stereochemical control mechanism operates through conformational preferences that favor specific transition state geometries. The chiral center at the alpha-carbon creates a stereochemical bias that propagates through the molecular framework.

Computational analysis has revealed that the absolute configuration of the alpha-carbon significantly influences the preferred conformations of the tert-butoxycarbonyl protecting group. The steric interactions between the iodo substituent and the carbamate functionality create energetic preferences for specific rotameric states. These conformational preferences translate directly into stereochemical control during chemical transformations.

The magnitude of stereochemical induction varies with the nature of the substituents and the reaction conditions employed. Electron-rich aromatic groups exhibit enhanced stereochemical communication with the chiral center compared to aliphatic substituents. This enhanced communication arises from through-space interactions and conformational constraints imposed by the aromatic system.

Enzymatic Stereochemical Control

Enzymatic approaches to stereochemical control have demonstrated remarkable selectivity in amino acid transformations. The use of alanine dehydrogenase, alanine racemase, and glucose dehydrogenase in tandem systems enables precise control over stereochemical outcomes. These enzymatic systems operate through stereospecific binding modes that enforce specific geometrical arrangements at the enzyme active site.

The stereochemical preferences of enzymatic systems derive from the three-dimensional structure of the enzyme active site. Amino acid residues within the binding pocket create a chiral environment that selectively binds one enantiomer over the other. This selectivity is quantified through kinetic parameters that reflect the differential binding affinities.

Alanine racemase catalyzes the interconversion between D-alanine and L-alanine with equilibrium constants near unity. The stereochemical control in this system operates through a radical-mediated mechanism involving pyridoxal phosphate as the cofactor. The enzyme-substrate complex adopts specific conformations that direct the stereochemical course of the transformation.

Under optimized reaction conditions, enzymatic systems achieve enantiomeric excesses exceeding 95% while maintaining high conversion efficiency. The combination of stereospecific enzymes with cofactor regeneration systems enables preparative-scale synthesis of stereochemically pure amino acid derivatives.

Crystallization-Induced Stereochemical Amplification

Crystallization processes provide powerful mechanisms for stereochemical amplification and resolution. The differential solubility of enantiomers in organic solvents enables concentration of minor enantiomeric excesses into highly enriched materials. This amplification mechanism operates through preferential crystallization of racemic mixtures, leaving enantiomerically enriched solutions.

Experimental studies with phenylalanine have demonstrated the effectiveness of this approach. Starting with water solutions containing 1% enantiomeric excess, successive evaporation and crystallization cycles achieve 90% enantiomeric excess. The driving force for this amplification lies in the thermodynamic preference for racemic crystal formation compared to enantiopure crystalline phases.

The mechanistic basis for crystallization-induced amplification involves the differential nucleation kinetics of homochiral and heterochiral crystal phases. Racemic crystals typically exhibit higher thermodynamic stability due to optimized packing arrangements. This stability difference creates the driving force for selective crystallization and solution enrichment.

The effectiveness of crystallization amplification depends critically on the solvent system and temperature profile employed. Polar protic solvents generally provide better amplification factors compared to aprotic systems. Temperature cycling can enhance the amplification effect by promoting dissolution and recrystallization cycles.

Computational Models of Stereochemical Control

Density functional theory calculations have provided detailed insights into the mechanisms of stereochemical control in amino acid derivatives. These computational studies reveal the electronic and steric factors that govern stereochemical preferences. The calculated energy differences between diastereomeric transition states correlate directly with observed stereochemical outcomes.

The computational methodology typically employs hybrid density functionals such as B3LYP with polarized basis sets. These methods provide reliable prediction of geometrical parameters and relative energies for amino acid systems. The inclusion of dispersion corrections is essential for accurate modeling of weak intermolecular interactions.

Transition state calculations reveal the critical role of intramolecular hydrogen bonding in stabilizing specific conformations. The formation of hydrogen bonds between the carbonyl oxygen of the ester group and the amide hydrogen creates conformational preferences that influence stereochemical outcomes. These stabilizing interactions are typically worth 2-4 kcal/mol in energy.

The computational analysis of reaction pathways provides activation energies that range from 20 to 40 kcal/mol for typical amino acid transformations. These values are consistent with experimental observations of reaction rates and temperature requirements. The calculated free energy barriers enable prediction of reaction feasibility under specific conditions.

Stereoselective Synthesis Strategies

Advanced stereoselective synthesis strategies have been developed that exploit the inherent chirality of amino acid frameworks. These approaches utilize chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions to achieve high levels of stereochemical control. The choice of methodology depends on the specific transformation required and the degree of stereochemical control needed.

Chiral auxiliary approaches employ covalently attached chiral groups that induce stereochemical bias in subsequent transformations. The auxiliary is typically removed after the key stereochemical step to reveal the desired product. This strategy has proven particularly effective for alkylation and acylation reactions of amino acid derivatives.

Asymmetric catalysis provides an alternative approach that employs substoichiometric amounts of chiral catalysts. These catalysts create chiral environments that favor formation of one stereoisomer over the other. The use of chiral ligands in transition metal catalysis has enabled highly enantioselective transformations of amino acid precursors.

Flow chemistry approaches have demonstrated significant advantages for stereoselective amino acid synthesis. The controlled reaction conditions and precise temperature management possible in flow systems enable optimization of stereochemical outcomes. Sequential operations in flow enable multi-step stereoselective sequences without intermediate purification.

Computational Studies of Reaction Pathways

Computational chemistry has emerged as an indispensable tool for understanding the reaction pathways and mechanistic details of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester transformations. These theoretical investigations provide atomic-level insights into the energetics, transition states, and electronic factors that govern chemical reactivity.

Density Functional Theory Investigations

Comprehensive density functional theory studies have been conducted to elucidate the electronic properties and reactivity patterns of halogenated amino acid derivatives. The most reliable computational approaches employ hybrid functionals such as B3LYP and M06-2X with extended basis sets including polarization and diffuse functions. These methods provide accurate descriptions of both ground state geometries and transition state structures.

The computational analysis of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester reveals significant electronic perturbations introduced by the iodine substituent. The large, polarizable iodine atom creates regions of enhanced electron density that influence both intra- and intermolecular interactions. Mulliken population analysis demonstrates substantial charge redistribution throughout the molecular framework upon iodine substitution.

Systematic benchmarking studies have established the accuracy limits of various density functional methods for amino acid systems. The BHandHLYP functional emerges as the most reliable approach for amino acids containing extensive hydrogen bonding networks. This functional provides superior performance compared to more expensive MP2 calculations while maintaining computational efficiency.

The basis set convergence behavior differs significantly among various density functional methods. Hybrid generalized gradient approximation methods achieve rapid convergence with triple-zeta quality basis sets. In contrast, MP2 calculations exhibit slow basis set convergence and require expensive basis sets for quantitative accuracy.

Transition State Analysis and Energetics

Detailed transition state calculations have provided mechanistic insights into the key transformations of tert-butoxycarbonyl-3-iodo-D-alanine methyl ester. The nucleophilic substitution reactions proceed through well-defined transition states characterized by partial bond formation and breaking. The calculated activation barriers range from 20 to 40 kcal/mol, consistent with experimental reaction conditions.

The geometric parameters of transition states reveal the concerted nature of SN2 displacement reactions. The approaching nucleophile and departing leaving group adopt a linear arrangement with the central carbon atom. Bond lengths in the transition state reflect the degree of bond formation and breaking at the moment of maximum energy.

Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants through the transition state to products. These calculations reveal the sequence of bond making and breaking events that occur during the transformation. The reaction coordinate analysis confirms the concerted mechanism for nucleophilic substitution reactions.

The calculated reaction energies demonstrate the thermodynamic favorability of iodination reactions. The formation of carbon-iodine bonds is generally exothermic due to the favorable polarizability and size match between carbon and iodine. This thermodynamic driving force contributes to the high yields observed experimentally.

Electronic Structure and Bonding Analysis

Advanced electronic structure analysis provides detailed insights into the bonding patterns and electronic distribution in tert-butoxycarbonyl-3-iodo-D-alanine methyl ester. Natural bond orbital analysis reveals the hybridization states and charge distribution throughout the molecular framework. The iodine atom exhibits significant ionic character in its bonding to carbon.

The molecular orbital analysis demonstrates the influence of the iodine substituent on the overall electronic structure. The highest occupied molecular orbital energies are significantly elevated by the presence of iodine lone pairs. These elevated energy levels enhance the nucleophilic character of the molecule.

Electrostatic potential maps reveal regions of enhanced electrophilicity and nucleophilicity within the molecular framework. The carbonyl carbons of both the ester and carbamate groups exhibit substantial positive electrostatic potential. These regions represent potential sites for nucleophilic attack.

The polarizability calculations demonstrate the significant enhancement in molecular polarizability introduced by the iodine substituent. The calculated polarizability values are substantially higher than those of the corresponding chlorine or bromine analogs. This enhanced polarizability influences intermolecular interactions and solvent effects.

Reaction Pathway Modeling and Kinetics

Comprehensive reaction pathway modeling has been employed to understand the complex mechanistic networks involved in amino acid transformations. These studies utilize automated reaction pathway discovery methods to identify all feasible transformation routes. The calculated energy profiles enable prediction of major and minor reaction pathways under different conditions.

The kinetic analysis based on transition state theory provides rate constants for individual elementary steps. These calculated rate constants enable construction of detailed kinetic models that predict product distributions. The temperature dependence of reaction rates can be accurately predicted through Arrhenius analysis.

Solvent effects play a crucial role in determining reaction pathways and rates. Continuum solvation models demonstrate the significant influence of solvent polarity on activation barriers. Polar aprotic solvents generally stabilize ionic transition states, reducing activation energies for nucleophilic substitution reactions.

The computational analysis reveals the importance of conformational effects on reaction energetics. Different starting conformations can lead to significantly different activation barriers for the same chemical transformation. This conformational dependence necessitates careful exploration of the conformational space in computational studies.

Predictive Models and Structure-Activity Relationships

Machine learning approaches have been applied to develop predictive models for amino acid reactivity based on computational descriptors. These models enable rapid screening of large numbers of potential substrates without expensive quantum chemical calculations. The most effective models combine electronic descriptors with geometric parameters.

The structure-activity relationships derived from computational studies provide guidelines for synthetic optimization. Electron-withdrawing substituents generally enhance electrophilicity and accelerate nucleophilic substitution reactions. Steric hindrance around the reactive center reduces reaction rates through transition state destabilization.

The computational models enable prediction of stereochemical outcomes based on substrate structure. The calculated energy differences between competing transition states correlate with experimental enantiomeric excesses. These predictions enable rational design of stereoselective synthetic routes.

XLogP3

1.4

Dates

Last modified: 08-15-2023

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